molecular formula C36H70O4 B049269 12-SAHSA CAS No. 51350-61-9

12-SAHSA

Cat. No.: B049269
CAS No.: 51350-61-9
M. Wt: 566.9 g/mol
InChI Key: HCUIHIKPUYHKSQ-UHFFFAOYSA-N
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Description

12-Octadecanoyloxy-octadecanoic acid: is a fatty acid ester obtained by the formal condensation of the carboxy group of octadecanoic acid with the hydroxy group of 12-hydroxyoctadecanoic acid . . It is a significant molecule in the field of lipid chemistry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Octadecanoyloxy-octadecanoic acid involves the esterification of octadecanoic acid (stearic acid) with 12-hydroxyoctadecanoic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of 12-Octadecanoyloxy-octadecanoic acid follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The esterification reaction is often followed by purification steps, such as distillation or recrystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 12-Octadecanoyloxy-octadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield alcohols and acids .

Scientific Research Applications

Chemistry: In chemistry, 12-Octadecanoyloxy-octadecanoic acid is used as a model compound to study esterification and hydrolysis reactions. It also serves as a reference material in lipid analysis and characterization .

Biology: In biological research, this compound is studied for its role in cellular metabolism and its potential effects on cell membranes. It is also investigated for its interactions with enzymes involved in lipid metabolism .

Medicine: In medicine, 12-Octadecanoyloxy-octadecanoic acid is explored for its potential therapeutic applications, including its use as a drug delivery vehicle due to its lipid nature. It is also studied for its anti-inflammatory and antimicrobial properties .

Industry: Industrially, this compound is used in the production of cosmetics, lubricants, and surfactants. Its unique properties make it suitable for various applications, including as an emulsifying agent and a stabilizer in formulations .

Mechanism of Action

The mechanism of action of 12-Octadecanoyloxy-octadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, such as lipases and esterases, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 12-Octadecanoyloxy-octadecanoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its precursors. This esterification enhances its stability and alters its reactivity, making it valuable in various applications .

Properties

IUPAC Name

12-octadecanoyloxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUIHIKPUYHKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273122
Record name 12-[(1-Oxooctadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(18:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51350-61-9
Record name 12-[(1-Oxooctadecyl)oxy]octadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51350-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-[(1-Oxooctadecyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(18:0/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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